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Compound of Interest

Compound Name: 3-Allylazetidine

Cat. No.: B1652912 Get Quote

IUPAC Name: 3-(prop-2-en-1-yl)azetidine

CAS Number: 18621-18-6

This technical guide provides a comprehensive overview of 3-Allylazetidine, a heterocyclic

building block with potential applications in medicinal chemistry and drug development. The

document details its chemical identity, synthetic methodologies, and the broader context of its

utility in the development of novel therapeutics.

Chemical Identity and Properties
Identifier Value

IUPAC Name 3-(prop-2-en-1-yl)azetidine

CAS Number 18621-18-6

Molecular Formula C₆H₁₁N

Molecular Weight 97.16 g/mol

Synthetic Approaches
The synthesis of 3-Allylazetidine and its derivatives is of significant interest for the generation

of compound libraries for drug screening. While direct synthesis of the parent compound is not

widely documented in publicly available literature, a common strategy involves the synthesis of
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a protected intermediate followed by deprotection. A representative synthetic protocol for a key

intermediate, 1-(tert-butyl) 3-methyl 3-allylazetidine-1,3-dicarboxylate, is detailed below. This

intermediate serves as a versatile precursor for further functionalization or deprotection to yield

the target compound.

Experimental Protocol: Synthesis of 1-(tert-butyl) 3-
methyl 3-allylazetidine-1,3-dicarboxylate
This protocol describes the allylation of a protected azetidine precursor.

Materials:

1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate

Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF)

Allyl bromide

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Dichloromethane (DCM)

Saturated aqueous sodium chloride (brine) solution

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

A solution of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (92.9 mmol) in anhydrous

THF (200 mL) is cooled to -78 °C.

LiHMDS (1.5 equivalents, 139 mmol, 140 mL of 1M solution) is added dropwise to the cooled

solution.

Allyl bromide (1.5 equivalents, 139 mmol) is then added to the reaction mixture.
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The reaction is allowed to stir overnight while gradually warming to room temperature.

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (100 mL).

The aqueous layer is extracted with dichloromethane. The combined organic extracts are

washed with water and brine, then dried over anhydrous Na₂SO₄.

The solvent is removed under reduced pressure to yield the crude product, 1-(tert-butyl) 3-

methyl 3-allylazetidine-1,3-dicarboxylate.

[1]The crude product can be used in subsequent steps without further purification.

Deprotection to 3-Allylazetidine
The N-Boc protecting group of the synthesized intermediate can be removed under acidic

conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like

dichloromethane, to yield the parent 3-Allylazetidine. The specific conditions for this

deprotection would require optimization for the particular substrate.

Characterization Data of 1-(tert-butyl) 3-methyl 3-
allylazetidine-1,3-dicarboxylate

Analysis Data

¹H NMR

(400 MHz, CDCl₃) δ = 5.67–5.76 (m, 1H), 5.14–

5.18 (m, 2H), 4.18 (d, J = 8.80 Hz, 2H), 3.76–

3.78 (m, 5H), 2.63–2.65 (m, 2H), 1.46 (s, 9H).

¹³C NMR
(75 MHz, CDCl₃) δ = 156.2, 132.0, 119.0, 79.8,

55.9, 52.3, 42.2, 40.3, 28.3.

GCMS
Calculated for C₁₃H₂₁NO₄: 255.31, Observed:

199.0 (M - t-butyl).

Logical Workflow for Synthesis
The following diagram illustrates the synthetic workflow for obtaining a 3-Allylazetidine
precursor.
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2. Allyl bromide

1-(tert-butyl) 3-methyl
3-allylazetidine-1,3-dicarboxylate

Acidic Deprotection (e.g., TFA)

3-Allylazetidine
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Synthetic workflow for 3-Allylazetidine.

Applications in Drug Discovery
While specific biological activity data for 3-Allylazetidine is not extensively reported in the

public domain, the azetidine scaffold is a recognized "privileged structure" in medicinal

chemistry. Azetidine derivatives are being investigated for a wide range of therapeutic targets

due to their ability to introduce three-dimensional complexity and conformational rigidity into

molecules, which can lead to improved binding affinity and selectivity for biological targets.

3-Allylazetidine and its derivatives serve as valuable intermediates in the synthesis of more

complex molecules. For instance, derivatives of 3-allylazetidine have been utilized in the

development of RAS inhibitors for the treatment of cancer. In these applications, the azetidine

core provides a rigid scaffold, and the allyl group offers a reactive handle for further chemical

modifications and the construction of larger, more complex structures.
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The broader class of azetidine-containing compounds has shown activity as:

Central Nervous System (CNS) agents: Modulators of dopamine and serotonin transporters.

Enzyme inhibitors: Including inhibitors of RAS proteins.

Anticancer agents: As exemplified by their use in the synthesis of novel cancer therapeutics.

The utility of 3-Allylazetidine lies in its potential as a starting material for the synthesis of novel

chemical entities for screening against various biological targets. The allyl group is particularly

useful as it can undergo a variety of chemical transformations, such as oxidation, reduction,

and addition reactions, allowing for the diversification of the azetidine core.

Signaling Pathways and Biological Targets
Currently, there is a lack of specific information in the scientific literature detailing signaling

pathways that are directly modulated by 3-Allylazetidine. Its primary role, as documented in

patent literature, is that of a synthetic intermediate. The biological activity and the signaling

pathways affected would be determined by the final, more complex molecules synthesized from

this building block. Researchers and drug development professionals can leverage 3-
Allylazetidine to create libraries of novel compounds for screening against a wide array of

targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the

conformational constraint imparted by the azetidine ring may be beneficial for activity and

selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1652912#3-allylazetidine-iupac-name-and-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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